

# physical properties of 2,6-Difluoronicotinaldehyde

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## Compound of Interest

Compound Name: 2,6-Difluoronicotinaldehyde

Cat. No.: B141074

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An In-depth Technical Guide on the Physical Properties of **2,6-Difluoronicotinaldehyde**

This guide provides a comprehensive overview of the core physical properties of **2,6-Difluoronicotinaldehyde**, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and logical workflow visualizations to support laboratory and development activities.

## Core Physical and Chemical Properties

**2,6-Difluoronicotinaldehyde**, also known by its IUPAC name 2,6-difluoropyridine-3-carbaldehyde, is a solid organic compound.<sup>[1]</sup> Its fundamental properties are crucial for handling, reaction setup, and characterization.

## Data Presentation: Physical Property Summary

The quantitative physical properties of **2,6-Difluoronicotinaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value	Notes
IUPAC Name	2,6-difluoropyridine-3-carbaldehyde	[1][2]
CAS Number	155601-65-3	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO	[1][2]
Molecular Weight	143.09 g/mol	[2]
Physical State	Solid	[1]
Melting Point	19-20 °C	
Boiling Point	64-66 °C	at 15 mmHg
Density	1.378 g/cm <sup>3</sup>	
Refractive Index	1.4920	

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound such as **2,6-Difluoronicotinaldehyde**.

### Melting Point Determination (Capillary Method)

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid, offering insights into its purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a thin-walled glass capillary tube, sealed at one end. The sample is compacted at the bottom of the tube by tapping or by dropping it through a longer glass tube.[2][5]
- **Apparatus Setup:** The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[2]

- **Heating:** The sample is heated at a controlled, slow rate, typically around 1-2°C per minute, as it approaches the expected melting point. A preliminary, rapid heating can be performed to find an approximate melting temperature.<sup>[4]</sup>
- **Observation and Measurement:** The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the final melting point. The range between these two temperatures constitutes the melting range.<sup>[5]</sup>

## Boiling Point Determination (Microscale Method)

For small quantities of a substance, the Thiele tube or micro-boiling point method is a convenient and accurate procedure.<sup>[6][7]</sup>

Methodology:

- **Sample Preparation:** A few milliliters of the liquid sample (if the compound is melted) are placed in a small fusion tube.<sup>[8][9]</sup>
- **Capillary Insertion:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.<sup>[8][9]</sup>
- **Apparatus Setup:** The fusion tube assembly is attached to a thermometer and heated uniformly in a heating bath, such as a Thiele tube or an aluminum block.<sup>[8][9]</sup>
- **Heating and Observation:** The apparatus is heated gently. Initially, trapped air will escape from the capillary tube. As the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.<sup>[7][8]</sup>
- **Measurement:** The heat source is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.<sup>[7]</sup> This occurs when the vapor pressure of the substance equals the external atmospheric pressure.

## Density Determination (Pycnometer Method)

The density of a solid can be determined using several methods, including hydrostatic weighing and the pycnometer method, which is suitable for powders and granulated solids.<sup>[10][11]</sup>

#### Methodology:

- **Weigh Empty Pycnometer:** A pycnometer, a glass flask of a specific, known volume, is cleaned, dried, and weighed accurately.
- **Weigh Pycnometer with Sample:** The solid sample is added to the pycnometer, and it is weighed again to determine the mass of the sample.[\[11\]](#)
- **Add Immersion Liquid:** An inert liquid of known density, in which the sample is completely insoluble, is added to the pycnometer until the sample is covered. Any trapped air bubbles are removed.
- **Fill and Weigh:** The pycnometer is filled completely with the immersion liquid, brought to a constant temperature in a water bath, and weighed.
- **Calculation:** The volume of the solid is determined by the volume of the displaced liquid. The density is then calculated by dividing the mass of the sample by its calculated volume.

## Refractive Index Determination

The refractive index of a solid can be measured using a refractometer. Since **2,6-Difluoronicotinaldehyde** has a low melting point, it can be gently melted and measured as a liquid.[\[1\]](#)

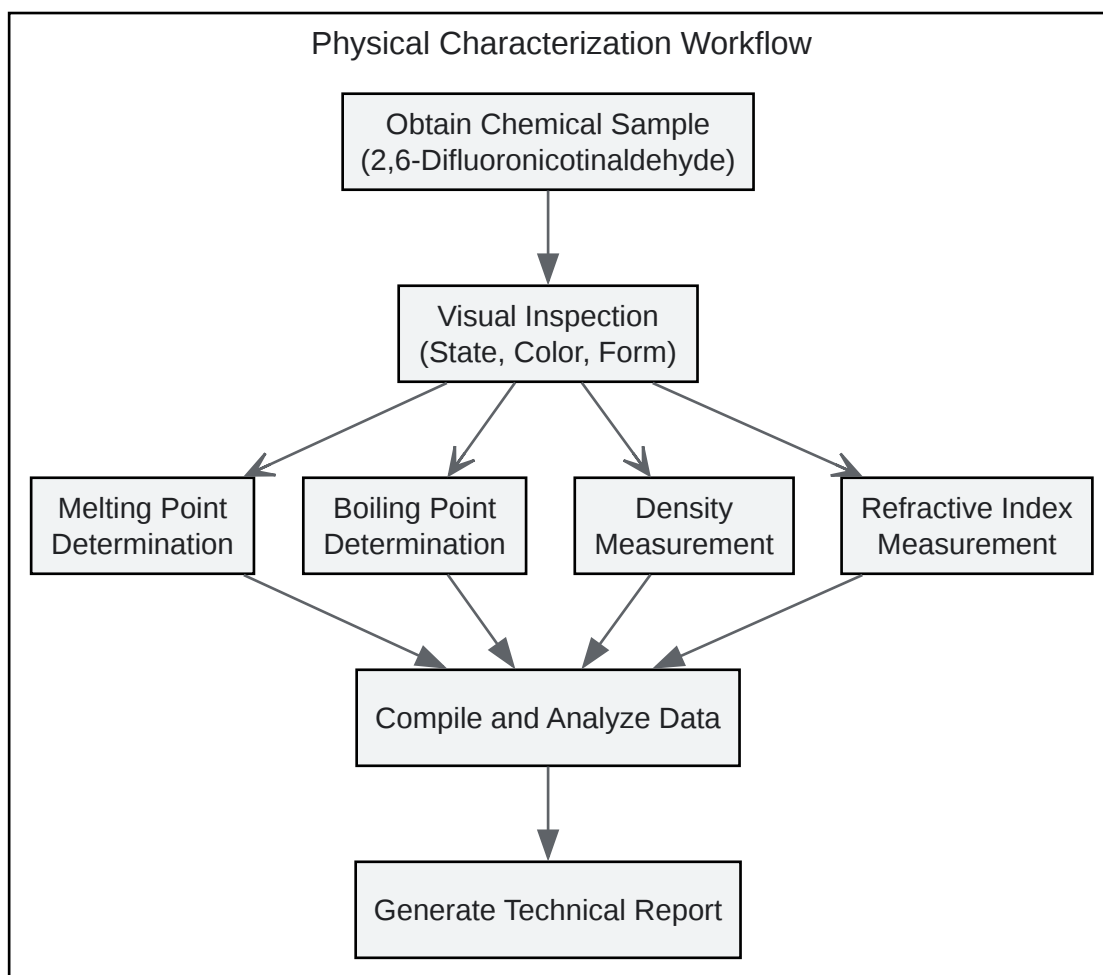
#### Methodology:

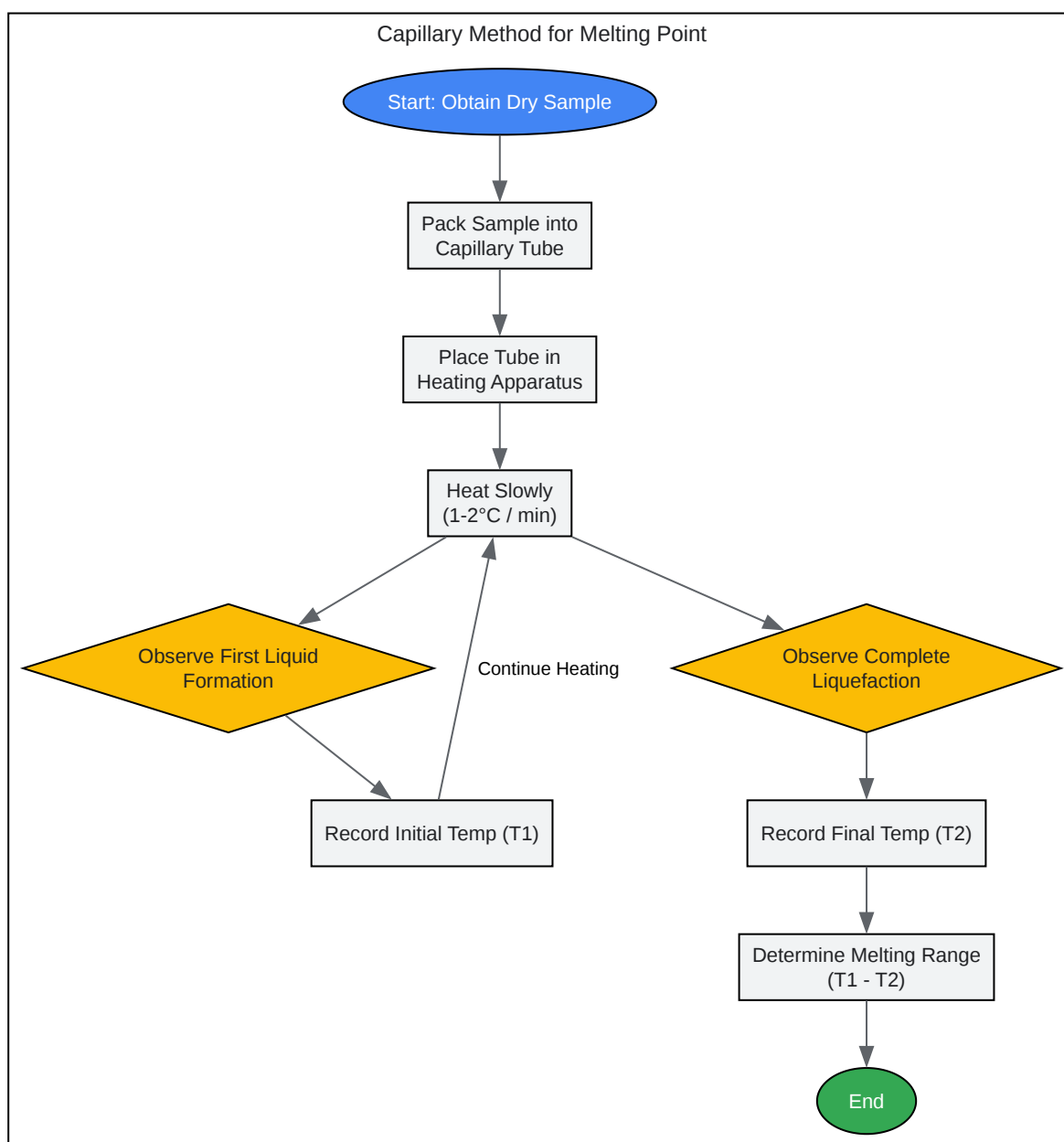
- **Instrument Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- **Sample Preparation:** The solid sample is carefully heated until it melts into a clear, homogenous liquid. The temperature must be kept at least 10°C above the melting point to ensure a complete liquid state.[\[1\]](#)
- **Sample Application:** A few drops of the molten sample are placed on the prism of the refractometer.
- **Measurement:** The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index

is then read from the instrument's scale. The temperature of the measurement should always be recorded as the refractive index is temperature-dependent.

## Visualizations: Workflows and Logic

The following diagrams illustrate the logical flow of processes in the characterization and analysis of a chemical compound.





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